molecular formula C13H13N3O4S B2758073 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034567-45-6

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2758073
CAS No.: 2034567-45-6
M. Wt: 307.32
InChI Key: GRKADPOFCKJIRG-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a bifuran moiety linked to a pyrazole ring via a methylene bridge. Sulfonamides are historically significant as antimicrobial agents, though modern derivatives are explored for diverse therapeutic applications, including enzyme inhibition and anti-inflammatory activity . The compound’s structure combines aromatic heterocycles (bifuran and pyrazole) with a sulfonamide group, which may influence its solubility, bioavailability, and binding affinity. Limited experimental data are available in the provided evidence, but its PubChem entry (2004) confirms its synthesis and basic characterization .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-8-12(7-14-16)21(17,18)15-6-11-2-3-13(20-11)10-4-5-19-9-10/h2-5,7-9,15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKADPOFCKJIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized from furfural derivatives under microwave-assisted conditions . The pyrazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient coupling reagents and catalysts, as well as controlling the reaction temperature and time. The use of microwave-assisted synthesis can also be scaled up for industrial applications to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the sulfonamide group can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures that can be utilized in various chemical applications.

2. Biology

  • Biological Activity : N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated potential antimicrobial and anticancer properties. Its interaction with biological membranes and specific enzymes or receptors makes it a candidate for further biological evaluations.
  • Cannabinoid Receptor Antagonism : It functions as a peripherally restricted antagonist of the cannabinoid receptor type 1, showing efficacy in promoting weight loss in diet-induced obese mice without crossing the blood-brain barrier. This suggests potential therapeutic applications in metabolic disorders.

3. Medicine

  • Drug Development : The compound is being investigated as a lead compound for new therapeutics targeting various diseases due to its unique mechanism of action and favorable pharmacological profile. Its ability to enhance solubility and bioavailability through the sulfonamide group is particularly noteworthy.

4. Materials Science

  • Advanced Material Development : this compound is also explored in the development of advanced materials, including applications in dye-sensitized solar cells. Its unique chemical structure may confer advantageous properties for energy-related technologies.

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
  • Anticancer Properties : Research has indicated that this compound can inhibit cancer cell proliferation through specific pathways involved in cell cycle regulation, making it a candidate for further investigation in oncology .

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with biological membranes, while the pyrazole ring can bind to specific enzymes or receptors. The sulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include sulfonamides with variations in the aromatic backbone or substituents. For example:

  • Sulfadiazine prodrugs (e.g., (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide) feature pyrazole and pyrimidine rings but lack the bifuran group. These exhibit enhanced solubility due to polar hydrazine linkages .
  • Pyrazole-sulfonamide hybrids without bifuran substituents (e.g., 1-methyl-1H-pyrazole-4-sulfonamide derivatives) show reduced molecular weight and altered logP values, impacting membrane permeability .
Physicochemical Properties

Comparative physicochemical properties (hypothetical calculations based on the SMD solvation model ):

Property Target Compound Sulfadiazine Prodrug Pyrazole-Sulfonamide Hybrid
Molecular Weight (g/mol) ~335 (estimated) 468 ~200
logP (octanol-water) 2.1 (predicted via SMD) 1.8 1.2
Aqueous Solubility (logS) -3.5 (predicted via SMD) -2.9 -1.8

Key Observations :

  • The sulfadiazine prodrug’s hydrazine linker improves solubility despite higher molecular weight, highlighting the role of polar functional groups .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and therapeutic potential.

  • Molecular Formula : C₁₃H₁₃N₃O₄S
  • Molecular Weight : 307.33 g/mol
  • CAS Number : 2034252-25-8

The compound features a pyrazole ring, which is known for its diverse biological activities. The bifuran moiety contributes to its structural uniqueness and potential interaction with biological targets.

Biological Activity Overview

Research on pyrazole derivatives has shown that they possess a variety of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines. They are known to target key signaling pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : Many pyrazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as the p38 MAPK pathway .
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives can inhibit bacterial growth and show antifungal activity against various pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings regarding SAR include:

  • Substituent Effects : The presence of different substituents on the pyrazole ring can significantly alter the compound's affinity for biological targets and its overall potency.
  • Bifuran Influence : The bifuran moiety may enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets.
  • Sulfonamide Group : The sulfonamide functionality is critical for biological activity, often enhancing the compound's ability to interact with enzymes or receptors involved in disease processes .

Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives, including this compound. The compound was tested against the NCI-60 human tumor cell lines panel. Results indicated moderate cytostatic activity with an inhibition growth percentage (IGP) of up to 23% against specific cancer cell lines such as MCF7 (breast cancer) .

Anti-inflammatory Mechanisms

Research has demonstrated that certain pyrazole derivatives inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. Compounds similar to this compound were shown to reduce cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassNotable Effects
AntitumorPyrazolesInhibition of cancer cell proliferation
Anti-inflammatoryPyrazolesReduction of pro-inflammatory cytokines
AntimicrobialPyrazolesInhibition of bacterial and fungal growth

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